

# "2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone" molecular weight

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## Compound of Interest

Compound Name:	2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
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An In-Depth Technical Guide to **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**

## Abstract

This technical guide provides a comprehensive overview of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**, a key intermediate in pharmaceutical research and organic synthesis. The document details its fundamental chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, it outlines established methodologies for its synthesis, purification, and analytical characterization. The guide discusses the compound's significance and applications, particularly within the field of drug development, and concludes with essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this versatile chemical building block.

## Core Chemical and Physical Properties

**2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** is a halogenated aromatic ketone. The presence of the  $\alpha$ -bromo ketone functional group makes it a highly reactive and valuable electrophile for introducing the 4-(difluoromethoxy)phenacyl moiety into various molecular scaffolds. The difluoromethoxy group is a bioisostere of other functionalities, such as a hydroxyl

or methoxy group, and is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1]

## Molecular Structure and Weight

The molecular integrity of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The precise molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for confirmation of its identity via mass spectrometry.

The key quantitative properties of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** are summarized below:

Property	Value	Source
Molecular Weight	265.05 g/mol	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrF <sub>2</sub> O <sub>2</sub>	[2][3]
CAS Number	141134-24-9	[2][3]
Melting Point	66-68 °C	[3]
Boiling Point	301.9 ± 37.0 °C at 760 mmHg	[3]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	[3]

Below is a 2D representation of the chemical structure, generated using Graphviz, to illustrate the connectivity of the atoms.

Caption: 2D structure of **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**.

## Synthesis and Purification Protocol

The synthesis of  $\alpha$ -bromoketones is a fundamental transformation in organic chemistry. A common and effective method for preparing **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** involves the direct bromination of the parent ketone, 1-(4-(difluoromethoxy)phenyl)ethanone. The causality behind this choice is the high reactivity of the  $\alpha$ -carbon adjacent to the carbonyl group, which is readily susceptible to electrophilic substitution.

## Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for  $\alpha$ -bromination of acetophenones.<sup>[4]</sup>

### Step 1: Reaction Setup

- Dissolve 1.0 equivalent of 1-(4-(difluoromethoxy)phenyl)ethanone in a suitable inert solvent (e.g., chloroform, 1,4-dioxane, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution to 0-5 °C using an ice bath. The low temperature is crucial to control the reaction rate and minimize the formation of undesired polybrominated byproducts.

### Step 2: Brominating Agent Addition

- Slowly add 1.0-1.1 equivalents of bromine (Br<sub>2</sub>), often dissolved in the same solvent, to the stirred solution via the dropping funnel. The reaction is typically catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl<sub>3</sub>) or a Brønsted acid like HBr.
- Maintain the temperature below 10 °C during the addition. The reaction progress can be monitored by the disappearance of the bromine's reddish-brown color.

### Step 3: Reaction Work-up

- After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature to ensure completion.
- Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) to neutralize any unreacted bromine.
- Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water and brine.

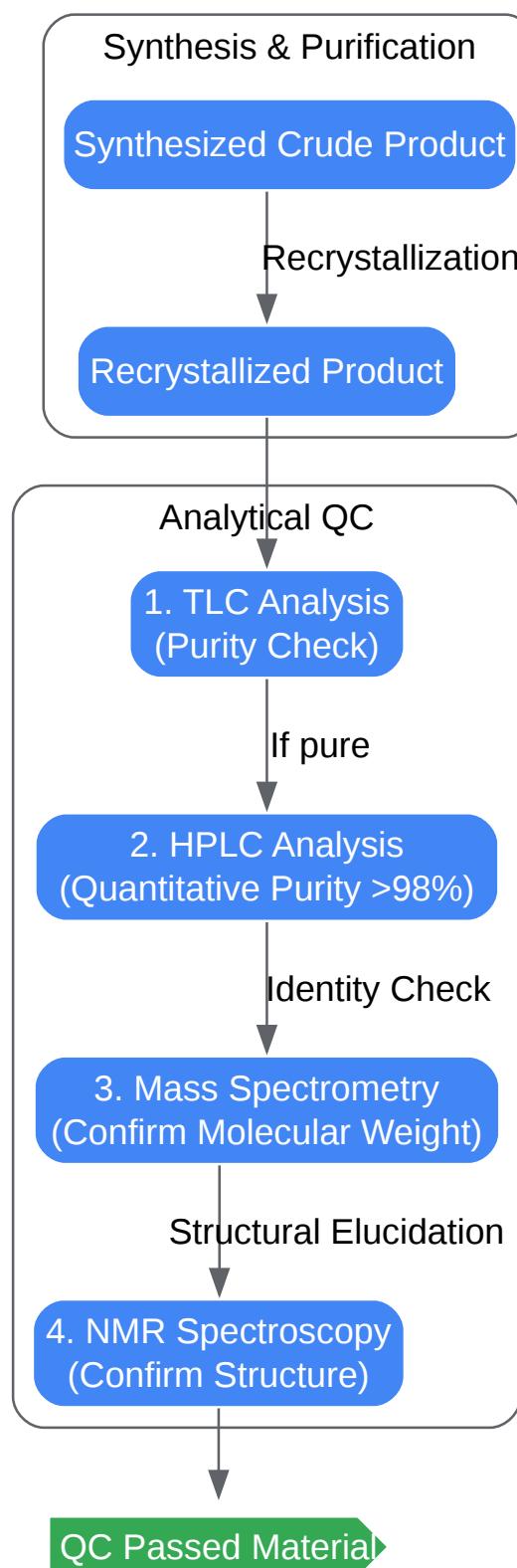
### Step 4: Purification

- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**.

## Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow is essential. Each step provides orthogonal data, creating a self-validating system for quality control.



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Caption: A typical workflow for the synthesis and analytical validation.

- High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common choice for this type of molecule.<sup>[5]</sup> The goal is to obtain a single major peak, indicating high purity (typically >98%).
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.<sup>[6]</sup> The analysis should show a molecular ion peak cluster corresponding to the calculated isotopic distribution for C<sub>9</sub>H<sub>7</sub>BrF<sub>2</sub>O<sub>2</sub>, confirming the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are indispensable for confirming the precise molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the difluoromethoxy proton (a triplet), and the methylene protons adjacent to the bromine (a singlet).
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the carbonyl (C=O) stretch, which is typically a strong absorption around 1680-1700 cm<sup>-1</sup>.<sup>[7]</sup>

## Applications in Research and Drug Development

**2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** is not an active pharmaceutical ingredient (API) itself but rather a critical building block for their synthesis.<sup>[8]</sup> Its utility stems from the  $\alpha$ -bromo ketone moiety, which is a potent electrophile.

### Key Applications:

- Synthesis of Heterocycles: It is widely used in Hantzsch thiazole synthesis and other cyclization reactions to form five- and six-membered heterocyclic rings, which are common motifs in medicinal chemistry.
- Alkylation of Nucleophiles: The compound can alkylate a wide range of nucleophiles (e.g., amines, thiols, phenols), allowing for the attachment of the 4-(difluoromethoxy)phenacyl group to a lead molecule. This modification can significantly alter the pharmacological profile of the parent compound.
- Precursor for APIs: It serves as a key intermediate in the synthesis of various drug candidates. For example, similar bromo-ethanone structures are fundamental to the

synthesis of drugs like Salmeterol, a long-acting  $\beta 2$  adrenergic receptor agonist used to treat asthma and COPD.[\[9\]](#)

## Safety and Handling

As a reactive alkylating agent, **2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone** must be handled with appropriate precautions. Based on data for structurally similar  $\alpha$ -bromoacetophenones, the compound should be considered a hazardous substance.

- Hazards: It is likely to be a lachrymator and may cause severe skin burns, eye damage, and respiratory irritation.[\[10\]](#)[\[11\]](#) It may also cause an allergic skin reaction.[\[10\]](#)
- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

## Conclusion

**2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone**, with a molecular weight of 265.05 g/mol , is a fundamentally important intermediate for the pharmaceutical and fine chemical industries. Its unique combination of a reactive bromo-ketone handle and a pharmaceutically relevant difluoromethoxy-phenyl group makes it a versatile tool for synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the development of novel therapeutics and complex organic molecules.

## References

- Vertex AI Search. 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethanone.
- PubChem. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one.
- PubChem. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone.
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.
- Appchem. **2-BroMo-1-(4-(difluoroMethoxy)phenyl)ethanone**.
- SIELC Technologies. Ethanone, 2-bromo-1-(4-bromophenyl)-.
- Chemrio. 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one.

- ChemBK. 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation.
- PubChem. 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone.
- Sigma-Aldrich. 2-bromo-1-phenyl ethanone.
- ChemicalBook. 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis.
- SpectraBase. 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethanone - Optional[MS (GC)] - Spectrum.
- Chemsoc. CAS#:141134-24-9 | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone.
- Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis.
- PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Respiratory Relief: Understanding 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.

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## Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. CAS#:141134-24-9 | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone | Chemsoc [chemsoc.com]
- 4. prepchem.com [prepchem.com]
- 5. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 8. nbino.com [nbino.com]

- 9. nbinno.com [nbinno.com]
- 10. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one | C9H6BrF3O2 | CID 2778691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | C14H10BrFO | CID 11300837 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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